molecular formula C12H22N2O4 B8762468 (R)-Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 1204677-54-2

(R)-Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No. B8762468
M. Wt: 258.31 g/mol
InChI Key: LAAAMOQBIKIHLV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07872028B2

Procedure details

A stirred solution of tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (2.27 g, 8.8 mmol) in dry THF (40 mL) was cooled in an ice bath and 1 M PhMgBr in THF (20 mL, 20.0 mmol) was added dropwise over 2 min. The mixture was stirred and the ice bath was allowed to melt. After 3 h, the mixture was poured into satd aq NH4Cl and extracted with ether (2×200 mL). The combined ether extracts were dried over MgSO4 and concentrated to leave an oil. Flash chromatography on a 40-g silica cartridge eluted with a 0 to 50% EtOAc in hexanes gradient afforded tert-butyl 3-benzoylpyrrolidine-1-carboxylate (2.04 g, 84%) as a clear colorless oil.
Quantity
2.27 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([CH:6]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7]1)=[O:5].[C:19]1([Mg]Br)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[NH4+].[Cl-]>C1COCC1>[C:4]([CH:6]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:12])[CH2:7]1)(=[O:5])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.27 g
Type
reactant
Smiles
CON(C(=O)C1CN(CC1)C(=O)OC(C)(C)C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to leave an oil
WASH
Type
WASH
Details
Flash chromatography on a 40-g silica cartridge eluted with a 0 to 50% EtOAc in hexanes gradient

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1CN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.